Cas no 28763-06-6 (2,3-Dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one; (2S,3R)-form, 3-O-Angeloyl, 1'-Ac)

2,3-Dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one; (2S,3R)-form, 3-O-Angeloyl, 1'-Ac structure
28763-06-6 structure
Nome do Produto:2,3-Dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one; (2S,3R)-form, 3-O-Angeloyl, 1'-Ac
N.o CAS:28763-06-6
MF:C21H22O7
MW:386.395186901093
CID:286682

2,3-Dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one; (2S,3R)-form, 3-O-Angeloyl, 1'-Ac Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Butenoic acid,2-methyl-,(2S,3R)-2-[1-(acetyloxy)-1-methylethyl]-2,3-dihydro-7-oxo-7H-furo[3,2-g][1]benzopyran-3-ylester, (2Z)-
    • (Z)-2-Methyl-2-butenoic acid [(2S)-2α-(1-acetoxy-1-methylethyl)-2,3-dihydro-7-oxo-7H-furo[3,2-g][1]benzopyran-3α-yl] ester
    • 2-Butenoic acid,2-methyl-,(2S,3R)-2-[1-(acetyloxy)-1-methylethyl]-2,3-dihydro-7-oxo-7H-furo[3,2-g][1]benzopyran-3-ylester, (2
    • 2-Butenoicacid, 2-methyl-, 2-[1-(acetyloxy)-1-methylethyl]-2,3-dihydro-7-oxo-7H-furo[3,2-g][1]benzopyran-3-ylester, [2S-[2a,3a(Z)]]-
    • 7H-Furo[3,2-g][1]benzopyran, 2-butenoic acid deriv.
    • 7H-Furo[3,2-g][1]benzopyran-7-one,2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-, 2-acetate2-methylcrotona
    • Crotonic acid, 2-methyl-,ester with2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one2-acetate, (Z)- (8CI)
    • Smyrnioridin
    • CID 101306771
    • 2-Butenoic acid, 2-methyl-, (2S,3R)-2-[1-(acetyloxy)-1-methylethyl]-2,3-dihydro-7-oxo-7H-furo[3,2-g][1]benzopyran-3-yl ester, (2Z)-
    • 2,3-Dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one; (2S,3R)-form, 3-O-Angeloyl, 1'-Ac
    • Inchi: 1S/C21H22O7/c1-6-11(2)20(24)27-18-14-9-13-7-8-17(23)25-15(13)10-16(14)26-19(18)21(4,5)28-12(3)22/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1
    • Chave InChI: JSIFZCDOTCKEGQ-JZWAJAMXSA-N
    • SMILES: O1C2C=C3C(C=CC(=O)O3)=CC=2[C@H]([C@H]1C(C)(C)OC(C)=O)OC(/C(=C\C)/C)=O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 720
  • Superfície polar topológica: 88.1

Propriedades Experimentais

  • Densidade: 1.28±0.1 g/cm3(Predicted)
  • Ponto de Fusão: 126-128 °C
  • Ponto de ebulição: 497.3±45.0 °C(Predicted)
Fornecedores recomendados
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Synrise Material Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Synrise Material Co. Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
BIOOKE MICROELECTRONICS CO.,LTD